molecular formula C6H13Cl2N3 B2784098 4-Aminopiperidine-4-carbonitrile dihydrochloride CAS No. 1376041-68-7

4-Aminopiperidine-4-carbonitrile dihydrochloride

Cat. No.: B2784098
CAS No.: 1376041-68-7
M. Wt: 198.09
InChI Key: LYDLQSDFPXZTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopiperidine-4-carbonitrile dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3 and a molecular weight of 198.09 g/mol. It is a derivative of piperidine, featuring an amino group and a carbonitrile group attached to the piperidine ring, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with cyanogen chloride in the presence of a suitable catalyst. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-aminopiperidine-4-carbonitrile dihydrochloride involves large-scale chemical reactors where the raw materials are mixed and reacted under optimized conditions to achieve high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopiperidine-4-carbonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of piperidine, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Aminopiperidine-4-carbonitrile dihydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of new drugs.

  • Medicine: As a precursor for pharmaceuticals and in drug discovery processes.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-Aminopiperidine-4-carbonitrile dihydrochloride is similar to other piperidine derivatives, such as piperidine itself, N-ethylpiperidine, and 4-aminopiperidine. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • Piperidine

  • N-ethylpiperidine

  • 4-aminopiperidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-aminopiperidine-4-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-5-6(8)1-3-9-4-2-6;;/h9H,1-4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDLQSDFPXZTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.